(2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine
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Overview
Description
(2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Diethylphenyl Group: The diethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where diethylbenzene is reacted with an appropriate thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a nucleophilic substitution reaction, where an allyl halide is reacted with the thiazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Thiazole Intermediates: Using automated reactors to ensure consistent quality and yield.
Catalytic Reactions:
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the allyl group, resulting in the formation of dihydrothiazoles or saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as halides, acids, or bases under appropriate conditions.
Major Products
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of dihydrothiazoles or saturated hydrocarbons.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Agriculture: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Dyes and Pigments: The compound can be used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine: can be compared with other thiazole derivatives such as:
Uniqueness
- Structural Features : The presence of both the diethylphenyl and prop-2-en-1-yl groups makes this compound unique compared to other thiazole derivatives.
- Reactivity : The compound’s reactivity is influenced by the specific functional groups attached to the thiazole ring, leading to distinct chemical behavior and applications.
Properties
CAS No. |
61677-37-0 |
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Molecular Formula |
C16H20N2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H20N2S/c1-4-10-18-11-12-19-16(18)17-15-13(5-2)8-7-9-14(15)6-3/h4,7-9,11-12H,1,5-6,10H2,2-3H3 |
InChI Key |
OBQLYRGWYCAOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C2N(C=CS2)CC=C |
Origin of Product |
United States |
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